Deoxyarbutin

Beschreibung

Eigenschaften

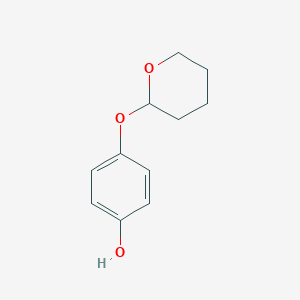

IUPAC Name |

4-(oxan-2-yloxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBCWCDNXDKFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968728 | |

| Record name | 4-[(Oxan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53936-56-4 | |

| Record name | Tetrahydropyranyloxy phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053936564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Oxan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-2-yloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPYRANYLOXY PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG969BY5EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Hinokitiol kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von Tri-n-propylamin, Eisessig und Wasser. Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen des Gemisches, um die Bildung von Hinokitiol zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Hinokitiol beinhaltet oft die Extraktion aus dem Kernholz von Zypressengewächsen. Das Extraktionsverfahren beinhaltet die Verwendung organischer Lösungsmittel, um die Verbindung aus dem Holz zu isolieren. Das extrahierte Hinokitiol wird dann durch Kristallisation oder andere Reinigungsverfahren gereinigt .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Hinokitiol hat aufgrund seiner vielfältigen biologischen Eigenschaften ein breites Spektrum an wissenschaftlichen Forschungsanwendungen. Es wurde umfassend auf seine Antikrebs-, Entzündungshemmende, antioxidative und antimikrobielle Wirkung untersucht. In der Chemie wird Hinokitiol als Chelatbildner für Metallionen verwendet. In Biologie und Medizin hat es sich als vielversprechend für die Behandlung verschiedener Krankheiten erwiesen, darunter Krebs, Diabetes und Infektionen. In der Industrie wird Hinokitiol in Mund- und Hautpflegeprodukten sowie in Lebensmittelzusatzstoffen verwendet.

Wirkmechanismus

Hinokitiol entfaltet seine Wirkung durch verschiedene molekulare Zielstrukturen und Signalwege. Es ist bekannt, dass es das Wachstum von Krebszellen hemmt, indem es Apoptose und Zellzyklusarrest induziert. Hinokitiol aktiviert den ERK/MKP-3/Proteasom-Signalweg, um das Melanomwachstum zu hemmen, und die AKT/GSK-3β/β-Catenin-Signaltransduktionskaskade, um das Wachstum von Brustkrebszellen zu hemmen. Darüber hinaus verstärkt Hinokitiol die antibakterielle Aktivität von Tetracyclinen gegen Staphylococcus aureus, indem es die Aufnahme von Antibiotika in Bakterienzellen fördert.

Wissenschaftliche Forschungsanwendungen

Skin Lightening Agent

Deoxyarbutin is primarily recognized for its skin-lightening properties. Research indicates that it effectively inhibits tyrosinase, an enzyme critical to melanin production, with a safety profile superior to that of hydroquinone.

Efficacy Studies

A double-blind randomized controlled trial compared the efficacy of 2% this compound with 4% hydroquinone. The results demonstrated significant improvement in skin depigmentation for both treatments, with no adverse effects reported for this compound, highlighting its potential as a safer alternative to hydroquinone .

| Study | Treatment | Duration | Results |

|---|---|---|---|

| Irawan et al. (2021) | 2% this compound vs 4% Hydroquinone | 12 weeks | Both showed significant improvement; no side effects for D-Arb |

| Miao et al. (2016) | This compound | In vitro & In vivo | Potent skin-lightening with low cytotoxicity |

Antioxidant Properties

This compound exhibits antioxidant capabilities that contribute to its skin-protective effects. It has been shown to scavenge free radicals effectively, reducing oxidative stress in skin cells . This property is particularly beneficial in preventing skin damage from UV exposure.

Wound Healing Potential

Recent studies suggest that this compound may also enhance wound healing due to its antioxidant properties and ability to inhibit melanogenesis at the wound site . The application of this compound in topical formulations has been hypothesized to accelerate healing processes in dermatological applications.

Clinical Observations

Clinical observations indicate that patients treated with formulations containing this compound showed improved healing rates and reduced pigmentation at wound sites compared to those treated with traditional agents .

Safety Profile

The safety profile of this compound is a significant advantage over hydroquinone, which has been associated with various side effects, including irritation and potential carcinogenicity with prolonged use. Studies have consistently shown that this compound does not exhibit these adverse effects, making it a preferred choice in cosmetic formulations .

Regulatory Perspectives

The safety assessment by regulatory bodies has indicated that this compound can be safely used in cosmetic products, provided that concentrations are monitored appropriately . This regulatory approval further supports its application in skincare formulations aimed at reducing hyperpigmentation.

Wirkmechanismus

Hinokitiol exerts its effects through various molecular targets and pathways. It is known to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Hinokitiol activates the ERK/MKP-3/proteasome pathway to inhibit melanoma growth and the AKT/GSK-3β/β-catenin signaling cascade to inhibit breast cancer cell growth . Additionally, hinokitiol enhances the antibacterial activity of tetracyclines against Staphylococcus aureus by promoting the uptake of antibiotics into bacterial cells .

Vergleich Mit ähnlichen Verbindungen

This compound vs. Arbutin

Key Insight : this compound’s synthetic modification enhances stability and potency compared to arbutin, making it superior in clinical settings .

This compound vs. Hydroquinone (HQ)

Key Insight : this compound matches HQ’s depigmentation efficacy with a safer profile, though formulation stability is critical to prevent HQ byproduct formation .

This compound vs. Kojic Acid

This compound vs. Vanillic Acid

Key Insight : Vanillic acid’s weak inhibition and species-specific activity (human vs. mushroom tyrosinase) limit its utility compared to this compound .

Stability and Formulation Considerations

This compound’s instability in aqueous environments necessitates specialized formulations:

Biologische Aktivität

Deoxyarbutin (D-Arb) is a glucoside derivative of hydroquinone, recognized for its potential in skin lightening and its biological activities. Unlike hydroquinone, D-Arb exhibits lower cytotoxicity and has been studied for its effects on various skin conditions, particularly in the context of hyperpigmentation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in skin lightening, and potential therapeutic applications.

Tyrosinase Inhibition

This compound functions primarily as a tyrosinase inhibitor , a key enzyme in the melanogenesis pathway. By inhibiting this enzyme, D-Arb reduces melanin production, leading to a lighter skin tone. Studies have shown that D-Arb has a potent skin-lightening capacity with minimal cytotoxic effects compared to hydroquinone .

Induction of Apoptosis in Tumor Cells

Research indicates that this compound also possesses antitumor properties . In vitro studies demonstrated that D-Arb inhibits the proliferation and induces apoptosis in B16F10 melanoma cells. The mechanism involves mitochondrial dysfunction, characterized by:

- Loss of mitochondrial membrane potential

- Increased reactive oxygen species (ROS) generation

- Activation of caspases (caspase-3 and caspase-9) leading to apoptosis .

Mitochondrial Targeting

D-Arb has been shown to target mitochondria, leading to oxidative stress that triggers p53-dependent cellular senescence in glioblastoma cells. This suggests a broader application of D-Arb beyond dermatological uses, potentially extending into oncology .

Clinical Studies

A comparative study highlighted that this compound is safer than hydroquinone when applied topically for skin lightening. It demonstrated significant efficacy in reducing pigmentation without the adverse effects commonly associated with hydroquinone .

| Compound | Skin Lightening Efficacy | Cytotoxicity | Notes |

|---|---|---|---|

| Hydroquinone | High | High | Associated with adverse effects |

| This compound | Moderate to High | Low | Safer alternative |

Case Studies

In clinical applications, this compound has been utilized effectively in treating post-inflammatory hyperpigmentation and melasma. Patients exhibited noticeable improvements with minimal side effects, reinforcing its role as a viable option for skin depigmentation .

In Vitro Studies

- Cell Cycle Arrest : D-Arb treatment resulted in significant cell cycle arrest at the S phase and increased late apoptotic cell percentages in melanoma cells.

- ROS Generation : A marked increase in ROS levels was observed post-treatment with D-Arb, indicating its role as an oxidative stress inducer .

- Mitochondrial Dysfunction : Confocal microscopy confirmed mitochondrial membrane potential loss following D-Arb exposure .

In Vivo Studies

In vivo experiments using B16F10 xenograft models revealed that administration of this compound significantly reduced tumor volume and metastasis without systemic toxicity, highlighting its selective action against tumor cells .

Q & A

Q. What validated analytical methods are recommended for quantifying deoxyarbutin in anhydrous emulsion formulations?

A reversed-phase HPLC method with UV detection (225 nm) is widely validated for this compound analysis. Key parameters include:

- Mobile phase : Methanol:water (60:40 v/v) at 1.0 mL/min flow rate .

- Column : C18 reversed-phase column, with hydroquinone (25 µg/mL) as an internal standard .

- Validation metrics : Linear range of 6.25–200 µg/mL (R² = 0.9978), LOD = 0.599 µg/mL, LOQ = 1.817 µg/mL, and recovery rate = 98% .

- Sample preparation : Dissolve emulsion in methanol, sonicate, filter (0.45 µm), and dilute with mobile phase .

Q. How does this compound inhibit tyrosinase compared to hydroquinone and arbutin?

this compound acts as a competitive, reversible tyrosinase inhibitor with higher potency:

- IC₅₀ : 50 nM for mushroom tyrosinase, 10-fold lower than hydroquinone and 350-fold lower than arbutin .

- Mechanism : Targets the enzyme's active site, disrupting L-tyrosine hydroxylation and melanin synthesis .

- Stability : Unlike hydroquinone, this compound exhibits reduced cytotoxicity and does not generate reactive oxygen species (ROS) in melanocytes .

Q. What stability challenges arise when formulating this compound, and how are they mitigated?

this compound degrades in aqueous solutions into hydroquinone. Stabilization strategies include:

- Anhydrous emulsions : Use oil-in-oil or polyol-in-oil systems (e.g., cyclomethicone, propylene glycol) to reduce hydrolysis .

- Storage : Maintain at 25°C or lower; degradation accelerates at 45°C .

- Excipients : Stearyl dimethicone and isostearyl isostearate enhance solubility and shelf life .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve this compound in complex matrices like skin tissue homogenates?

- Column selection : Use guard columns to prevent contamination from biological matrices .

- Mobile phase polarity : Adjust methanol:water ratios (e.g., 55:45) to improve peak separation for hydrophobic analytes .

- Detection : Validate specificity via spiked recovery studies (80–120% concentration ranges) with placebo controls to confirm no matrix interference .

Q. How should researchers address discrepancies in this compound’s efficacy across in vitro and in vivo models?

- Model selection : Use human melanocytes for tyrosinase inhibition assays (IC₅₀ = 57.5–104.7 µM) rather than mushroom tyrosinase, which overestimates potency .

- Dosage calibration : Account for skin permeability differences in animal models (e.g., 3% topical application in guinea pigs shows sustained depigmentation) .

- Metabolite analysis : Monitor hydroquinone formation via HPLC to distinguish this compound’s direct effects from degradation byproducts .

Q. What methodological considerations are critical for validating this compound’s bioactivity in melanogenesis studies?

- Assay design : Include positive controls (e.g., kojic acid) and negative controls (vehicle-only) to normalize tyrosinase activity .

- Cell viability tests : Use MTT assays to rule out cytotoxicity, as this compound reduces melanocyte proliferation at high doses (≥100 µM) .

- Long-term studies : Track melanin recurrence post-treatment; in guinea pigs, pigmentation fully reverses 8 weeks after cessation .

Q. How does stereochemistry influence this compound’s tyrosinase inhibition?

The (R)-(+)-isomer exhibits superior activity:

- Potency : 21 µM inhibition of tyrosinase vs. weaker effects in racemic mixtures .

- Formulation : Enantiopure preparations require chiral HPLC or stereoselective synthesis to ensure consistency .

Methodological Resources

- ICH Guidelines : Follow Q2(R1) for validation of precision, accuracy, and robustness in analytical methods .

- Data Reporting : Include RSD (<2%), confidence intervals for IC₅₀ values, and error margins in dose-response curves .

- Ethical Compliance : Disclose IRB approvals for animal studies and quantify hydroquinone’s risks in human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.